molecular formula C9H5Cl2N3O3 B2975219 5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one CAS No. 1807979-79-8

5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one

Cat. No. B2975219
CAS RN: 1807979-79-8
M. Wt: 274.06
InChI Key: MOKFFPRBAODMPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one” is a complex organic molecule that contains several functional groups. It has an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The dichloropyridine group is likely to be electron-withdrawing, which could affect the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dichloropyridine group could make it relatively polar, which would affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is involved in the synthesis of nonstabilized azomethine ylides through decarboxylative condensation of α-amino acids with carbonyl compounds, generating N-unsubstituted or N-substituted azomethine ylides. These ylides are captured by olefinic, acetylenic, and carbonyl dipolarophiles producing pyrrolidines, pyrrolines, and oxazolidines, with 5-oxazolidinones acting as intermediaries in some cases (Tsuge, O., Kanemasa, S., Ohe, M., & Takenaka, S., 1987). Furthermore, the compound serves as a precursor in the multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-ones, highlighting a novel scaffold-generating reaction that involves a triple domino sequence, demonstrating its versatility in organic synthesis (Janvier, P., Sun, X., Bienaymé, H., & Zhu, J., 2002).

Antimicrobial Activities

Studies also explore the compound's role in generating structures with potential antimicrobial activities. For instance, derivatives synthesized from reactions involving isonicotinic acid hydrazide have been evaluated for their antimicrobial activities, revealing that certain compounds exhibit significant effectiveness against both Gram-positive and Gram-negative bacteria (Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2009). Another study on 1,2,4-triazole derivatives highlighted their synthesis and the evaluation of their antimicrobial activities, further underscoring the potential of compounds related to 5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one in contributing to the development of new antimicrobial agents (Holla, B. S., Rao, B., Shridhara, K., & Akberali, P. M., 2000).

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

5-amino-2-(2,6-dichloropyridine-3-carbonyl)-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O3/c10-5-2-1-4(8(11)13-5)9(16)14-7(15)3-6(12)17-14/h1-3H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKFFPRBAODMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N2C(=O)C=C(O2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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